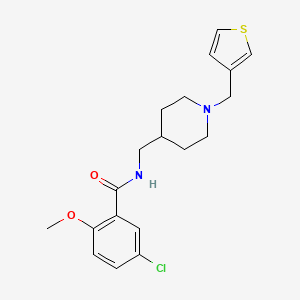![molecular formula C19H18N4O3 B2683093 2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034531-75-2](/img/structure/B2683093.png)
2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Corrosion Inhibition
Research on derivatives of acetamide and isoxazoline has been conducted to evaluate their effectiveness as corrosion inhibitors. These compounds, synthesized through reactions involving acyl chlorides and aminopyridine among others, have shown promising results in protecting steel against corrosion in acidic and oil medium conditions (A. Yıldırım & M. Cetin, 2008).
Antitumor Activity
Compounds incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal and potential antitumor activities. Such research could provide a foundation for exploring the anticancer properties of similar compounds, including variations of acetamide derivatives (A. Fadda et al., 2017).
ACAT-1 Inhibition for Therapeutic Applications
Derivatives similar in structural complexity have been identified as potent inhibitors of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. These compounds, with enhanced solubility and pharmacokinetic properties, are considered potential therapeutic agents for diseases involving ACAT-1 overexpression, highlighting the importance of structural design in drug discovery (K. Shibuya et al., 2018).
Antiulcer Drug Development
Studies on compounds structurally related to benzoxazoles have identified them as novel classes of histamine H2-receptor antagonists with significant antiulcer activities. This suggests the potential of structurally related acetamide derivatives in developing treatments for ulcer and related gastrointestinal disorders (Y. Katsura et al., 1992).
Metabolic Stability Improvement in Drug Design
Research focusing on enhancing the metabolic stability of pharmaceutical compounds has explored various heterocyclic analogues. This work is critical in drug development, as it aims to reduce metabolic deactivation and improve the bioavailability of therapeutic agents, a principle that could be applied to the optimization of acetamide derivatives (Markian M Stec et al., 2011).
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-22-9-6-13-7-10-23(19(25)18(13)22)11-8-20-17(24)12-15-14-4-2-3-5-16(14)26-21-15/h2-7,9-10H,8,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKRWIGBRLFTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)

![methyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2683021.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2683022.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2683027.png)
![2-[[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2683028.png)
![2-[1-(Furan-2-yl)-2-hydrazinyl-2-oxoethyl]benzoic acid](/img/structure/B2683030.png)
